Ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methylsulfonyl-6-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-3-15-7(12)5-4-9-8(10-6(5)11)16(2,13)14/h4H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNSIFBNVKQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674846 | |
| Record name | Ethyl 2-(methanesulfonyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-19-6 | |
| Record name | Ethyl 1,6-dihydro-2-(methylsulfonyl)-6-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(methanesulfonyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting from β-Ketoesters and Amidines
A classical approach to 4-hydroxypyrimidines involves the condensation of β-ketoesters with amidines. This method, reported in literature such as G. W. Miller and F. L. Rose (1962), forms the pyrimidine ring with substitution at desired positions. The reaction proceeds via cyclization to yield 4-hydroxypyrimidine derivatives.
- Step 1: Reaction of an appropriate β-ketoester (e.g., ethyl acetoacetate) with an amidine or amidine derivative.
- Step 2: Cyclization under controlled conditions (temperature, solvent) to form the 4-hydroxypyrimidine core.
- Step 3: Introduction of the methylsulfonyl group via oxidation of a methylthio substituent or direct sulfonylation.
Thiopyrimidine Oxidation Route
An alternative method involves first preparing a 2-methylthio-substituted pyrimidine, which is then oxidized to the corresponding methylsulfonyl derivative.
- Step 1: Synthesis of 2-(methylthio)pyrimidine derivatives through nucleophilic substitution or coupling reactions.
- Step 2: Oxidation of the methylthio group to methylsulfonyl using oxidizing agents such as hydrogen peroxide or peracids.
- Step 3: Introduction or retention of the ethyl carboxylate group at position 5 during or after oxidation.
This method is advantageous for its ability to proceed in a "one-pot" fashion, improving yield and purity by avoiding intermediate isolation.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| β-Ketoester + Amidine Condensation | β-Ketoester, amidine derivatives | Cyclization to 4-hydroxypyrimidine | Established method, good yields | Multi-step, may require purification |
| Thiopyrimidine Oxidation | 2-(Methylthio)pyrimidine derivatives | Oxidation to methylsulfonyl group | One-pot reaction, high purity | Requires controlled oxidation conditions |
| 3-Amino-2-unsaturated carboxylate + Carboxylic acid amide (Patent EP0326389B1) | 3-Amino-2-unsaturated carboxylate, carboxylic acid amide | Cyclization in alcoholic solvent with base | Industrial scale, cost-effective | Specific to certain substituents, optimization needed |
Research Findings and Notes
The oxidation of 2-methylthio substituents to methylsulfonyl groups is a critical step that determines the purity and yield of the final product. Oxidants such as hydrogen peroxide under controlled conditions have been shown to be effective.
Use of alkali metal methoxides to substitute chloro groups with methoxy groups on pyrimidine rings followed by oxidation provides a clean route to methylsulfonyl derivatives, as demonstrated in related pyrimidine syntheses.
The choice of solvent (often alcohols such as methanol or ethanol) and base (alkali metal bases) significantly influences reaction rates and product stability.
Safety handling protocols recommend standard laboratory precautions due to the compound’s potential reactivity and unknown long-term effects.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
-
4-Hydroxyl group : Participates in substitution, oxidation, and condensation reactions.
-
2-Methylsulfonyl group : Electron-withdrawing, directing electrophilic/nucleophilic attacks and stabilizing intermediates.
-
5-Ethyl carboxylate : Undergoes hydrolysis, transesterification, or reduction.
Nucleophilic Substitution Reactions
The hydroxyl group at position 4 can be replaced under specific conditions:
Mechanistic Insight :
-
Chlorination proceeds via activation of the hydroxyl group by POCl₃, forming a phosphorylated intermediate that reacts with Cl⁻ .
-
Amination involves nucleophilic displacement under basic conditions .
Ester Hydrolysis and Derivative Formation
The ethyl carboxylate undergoes hydrolysis to form carboxylic acid intermediates, enabling further functionalization:
Oxidation and Reduction Pathways
The methylsulfonyl group influences redox behavior:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation of Hydroxyl | KMnO₄, acidic conditions | Forms 4-keto derivative (theoretical) |
| Ester Reduction | LiAlH₄, THF | Ethanol and pyrimidine-alcohol derivative |
Note : The methylsulfonyl group is resistant to further oxidation, making it a stable directing group.
Condensation and Cyclization Reactions
The hydroxyl and carboxylate groups participate in heterocycle formation:
| Reaction | Partners | Product |
|---|---|---|
| Biginelli-like Condensation | Aldehydes, ureas | Dihydropyrimidinones |
| Peptide Coupling | Amino acids, EDC | Pyrimidine-peptide conjugates |
Example : In Biginelli reactions, the carboxylate acts as a carbonyl source, while the hydroxyl group facilitates cyclization.
Electrophilic Aromatic Substitution
The electron-deficient pyrimidine ring undergoes selective substitution:
| Position | Reagents | Product |
|---|---|---|
| C-6 | HNO₃, H₂SO₄ | Nitro derivatives (minor pathway) |
Rationale : The methylsulfonyl group deactivates the ring, limiting electrophilic substitution to highly activated positions.
Stability and Degradation
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate is primarily recognized for its role as a precursor in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable intermediate in the development of drugs targeting inflammatory and infectious diseases.
Anti-inflammatory Properties
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Research indicates that derivatives of pyrimidine, including this compound, exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| This compound | 0.04 ± 0.01 | |
| Celecoxib (control) | 0.04 ± 0.01 | |
| Indomethacin (control) | 9.17 |
This data suggests that the compound may serve as a promising candidate for developing new anti-inflammatory drugs with potentially fewer side effects compared to traditional NSAIDs.
Agricultural Chemistry
In addition to its pharmaceutical applications, this compound is also utilized in agricultural chemistry, particularly in the formulation of agrochemicals.
Herbicides and Fungicides
The compound has been explored for its efficacy in creating herbicides and fungicides that provide effective pest control while minimizing environmental impact. Research has shown that compounds with similar structures can disrupt metabolic pathways in pests, leading to their mortality without harming beneficial species.
Biochemical Research
The compound plays a significant role in biochemical research, particularly in proteomics and metabolic studies.
Enzyme Interactions
This compound is used to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes makes it a valuable tool for researchers investigating complex biological systems and developing targeted therapies.
Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity
A study conducted by Tageldin et al. synthesized several pyrimidine derivatives, including this compound, and evaluated their anti-inflammatory activity through COX inhibition assays. The results indicated that these derivatives demonstrated potent anti-inflammatory effects comparable to established drugs like celecoxib and indomethacin, suggesting their potential for therapeutic use in inflammatory conditions .
Case Study 2: Agricultural Application Testing
In another research project focused on agricultural applications, this compound was tested for its effectiveness as a fungicide against various plant pathogens. The results showed a significant reduction in fungal growth, indicating its potential as an environmentally friendly alternative to conventional fungicides .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key analogs and their structural differences:
Key Observations:
- Sulfanyl vs. Sulfonyl Groups : The sulfanyl (-SMe) analog (CAS 53554-29-3) exhibits reduced polarity compared to the sulfonyl (-SO₂Me) derivative, impacting solubility and reactivity. Sulfonyl groups enhance electrophilicity at position 2, facilitating nucleophilic substitution reactions .
- Role of 4-Hydroxyl Group : The hydroxyl group in the target compound increases hydrogen bonding capacity, improving aqueous solubility. Its absence in CAS 148550-51-0 results in higher logP values, favoring membrane permeability .
Physicochemical and Spectroscopic Data
- NMR Shifts :
- Melting Points : Sulfonyl derivatives (e.g., ) typically exhibit higher melting points (>150°C) due to increased polarity and crystallinity compared to sulfanyl analogs (~50–100°C) .
Biological Activity
Ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
This compound has the following chemical structure:
- Chemical Formula : C8H10N2O4S
- Molecular Weight : 218.24 g/mol
This compound serves as an intermediate in the synthesis of various bioactive molecules, contributing to its relevance in medicinal chemistry and pharmacology.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cAMP-phosphodiesterase, which plays a role in platelet aggregation and vascular health.
- Neuroprotective Effects : Studies indicate that this compound exhibits neuroprotective properties by modulating endoplasmic reticulum stress and apoptosis pathways in neuronal cells.
- Anti-inflammatory Activity : It has demonstrated the ability to suppress the NF-kB inflammatory pathway, which is crucial in various inflammatory diseases.
Anticancer Activity
Several studies have highlighted the potential anticancer effects of pyrimidine derivatives, including this compound. It has been investigated in various cancer models, showing promise in inhibiting tumor growth through multiple pathways:
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties:
- COX Enzyme Inhibition : In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins .
Case Studies and Research Findings
A variety of studies have explored the biological activities of this compound:
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-hydroxy-2-(methylsulfonyl)pyrimidine-5-carboxylate?
The compound is typically synthesized via multi-step routes. A common approach involves:
- Step 1: Formation of the pyrimidine core using the Biginelli reaction, which combines a β-ketoester (e.g., ethyl acetoacetate), an aldehyde, and a thiourea derivative under acidic conditions to yield dihydropyrimidine intermediates .
- Step 2: Oxidation of the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Solvent choice (e.g., dichloromethane) and temperature control (0–25°C) are critical to prevent over-oxidation .
- Step 3: Hydrolysis or deprotection steps to introduce the 4-hydroxy group, often under basic or acidic conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and detect tautomeric equilibria (e.g., keto-enol tautomerism of the 4-hydroxy group) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for structural elucidation, particularly to resolve ambiguities in stereochemistry or hydrogen-bonding networks .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a key intermediate in designing:
- Protein Kinase Inhibitors: The pyrimidine scaffold allows functionalization at the 2-(methylsulfonyl) and 4-hydroxy positions to enhance binding affinity and selectivity .
- Antimicrobial Agents: Structural analogs exhibit activity against bacterial and fungal strains, likely due to interference with nucleic acid synthesis .
Advanced Research Questions
Q. How can researchers optimize the oxidation step from methylthio to methylsulfonyl to improve yield and purity?
Challenges include over-oxidation to sulfonic acids or incomplete conversion. Strategies:
Q. What experimental approaches resolve discrepancies between theoretical and observed NMR data for this compound?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Solutions include:
- Variable-Temperature NMR: To identify temperature-dependent shifts caused by tautomeric equilibria .
- 2D NMR Techniques: HSQC and HMBC to correlate proton and carbon signals, clarifying ambiguous assignments .
- Comparative Analysis: Cross-reference with crystallographic data or structurally similar analogs .
Q. How can regioselectivity be controlled during nucleophilic substitution at the pyrimidine ring?
The 2-(methylsulfonyl) group is a strong electron-withdrawing moiety, directing nucleophiles to the 4- or 6-positions. To enhance selectivity:
- Protecting Groups: Temporarily block reactive sites (e.g., esterify the 5-carboxylate to prevent unwanted side reactions) .
- Catalytic Systems: Use transition-metal catalysts (e.g., Pd) to facilitate cross-coupling at specific positions .
- Computational Modeling: DFT calculations to predict reactive sites and guide experimental design .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data regarding hydrogen-bonding patterns?
Discrepancies may arise from polymorphism or solvent inclusion. Mitigation steps:
- Multiple Crystal Screenings: Use varied solvents (e.g., DMSO, ethanol) to obtain different polymorphs .
- High-Resolution Data: Collect datasets at low temperature (100 K) to improve resolution and reduce thermal motion artifacts .
- Validation Tools: Cross-check with software like PLATON to detect missed symmetry or disorder .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
